2-Amino-6-mercaptopyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C₇H₄N₄S It is a derivative of pyridine, characterized by the presence of amino, mercapto, and dicarbonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction, which involves the condensation of two molecules of malononitrile with aromatic aldehydes and thiols. This reaction is usually catalyzed by bases such as triethylamine or inorganic bases, and can be enhanced by ultrasonic irradiation .
Another approach is the three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols. This method also employs catalysts and can be performed under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of multicomponent reactions and catalytic processes are applicable. Industrial synthesis would likely involve optimization of reaction conditions to maximize yield and purity, using scalable catalysts and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.
Substitution: Halogenated compounds and bases are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of advanced materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile is primarily related to its ability to interact with various biological targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The compound’s structure allows it to participate in multiple pathways, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: Similar in structure but with different substituents, leading to varied biological activities.
2-Amino-6-chloropyridine-3,5-dicarbonitrile: Contains a chlorine atom instead of a mercapto group, affecting its reactivity and applications.
Uniqueness
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is unique due to the presence of both amino and mercapto groups, which provide a combination of nucleophilic and electrophilic sites. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
2-amino-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHMHYTLZBBKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1C#N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350567 | |
Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111971-56-3 | |
Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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